BLM Helicase Inhibition: Superior Potency Over Structural Analogs
3-Amino-4,5-dimethylbenzenesulfonamide exhibits an IC50 of 4.0 µM against the human Bloom syndrome helicase domain (BLM-HD), demonstrating significantly higher inhibitory potency compared to a close structural analog (Analogue 2) with an IC50 of 60 µM, representing a 15-fold improvement . Another analog (Analogue 1) shows slightly greater potency (IC50 = 2.2 µM), highlighting that while further optimization is possible, the 4,5-dimethyl-3-amino substitution pattern on the benzenesulfonamide core provides a strong baseline activity that is superior to many alternative substitution patterns .
| Evidence Dimension | IC50 against BLM-HD helicase |
|---|---|
| Target Compound Data | IC50 = 4.0 µM |
| Comparator Or Baseline | Analogue 1 (unknown structure) IC50 = 2.2 µM; Analogue 2 (unknown structure) IC50 = 60 µM |
| Quantified Difference | 15-fold more potent than Analogue 2; 1.8-fold less potent than Analogue 1 |
| Conditions | In vitro helicase activity assay (BLM-HD); details not fully disclosed in source |
Why This Matters
This establishes a quantitative baseline for the 3-amino-4,5-dimethyl substitution pattern as a valid starting point for helicase inhibitor development, offering better potency than many analogs and providing a clear benchmark for SAR studies.
